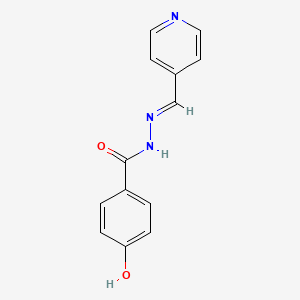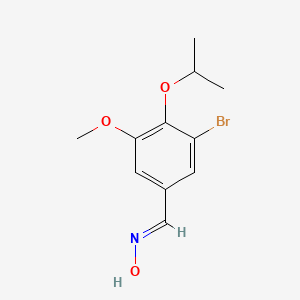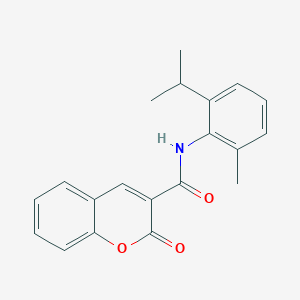
3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide, particularly those involving furyl groups, has been explored in several studies. For instance, Pevzner (2016) discussed the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related to the compound (Pevzner, 2016).
Molecular Structure Analysis
Studies on molecular structure often focus on isomerization and configuration. For example, Hirao et al. (1973) and Kato et al. (1972) examined the synthesis and steric configurations of furyl-acrylic acids and their derivatives, which are relevant to understanding the molecular structure of this compound (Hirao et al., 1973); (Kato et al., 1972).
Chemical Reactions and Properties
Chemical reactions involving furyl-acrylamides, such as the isomerization process, have been studied. Clarke et al. (1984) explored the cis-trans isomerization of (5-nitro-2-furyl)acrylamide, which can provide insights into the chemical properties of this compound (Clarke et al., 1984).
Physical Properties Analysis
The study of physical properties such as crystal forms and transitions is crucial. Kiryu and Iguchi (1967) analyzed the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide, providing valuable data on the physical properties of similar compounds (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
Saikachi and Suzuki (1958, 1959) conducted studies on the synthesis and properties of various 3-(5-nitro-2-furyl)acrylamides, which can offer insights into the chemical properties of the compound (Saikachi & Suzuki, 1958); (Saikachi & Suzuki, 1959).
科学的研究の応用
Synthesis and Structural Studies
The synthesis and steric configurations of furan derivatives, including compounds similar to 3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide, have been extensively studied. For instance, the synthesis of cis- and trans-3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives highlight the intricate chemical processes involved in creating structurally complex furan compounds. These syntheses play a crucial role in understanding the chemical behavior and potential applications of such compounds in various fields, including material science and pharmaceuticals (Hirao, Kato, & Kozakura, 1973).
Antibacterial Activity
The antibacterial properties of furan derivatives have been a subject of investigation, revealing their potential in developing new antimicrobial agents. For example, research on the synthesis of 3-(5-nitro-2-furyl) acrylamides demonstrated the preparation of nineteen kinds of these acrylamides, with some showing significant antibacterial activity. This underscores the importance of furan derivatives in the search for novel antibacterial substances that could be used in medical treatments or as preservatives in various industries (Saikachi & Suzuki, 1958).
Carcinogenicity and Mutagenicity Studies
The carcinogenic and mutagenic potentials of compounds like this compound have been studied in various models, including in vitro and in vivo systems. Such studies are crucial for evaluating the safety and environmental impact of these compounds, especially those that have been used as food additives or in industrial applications. Research in this area contributes to our understanding of the risks associated with chemical exposure and informs regulatory decisions to ensure public health and safety (Takayama & Kuwabara, 1977).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-12(5-2-6-13(10)16(18)19)15-14(17)8-7-11-4-3-9-20-11/h2-9H,1H3,(H,15,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTRXNCZBWGTHR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)
![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)
